Pfb-fdg

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

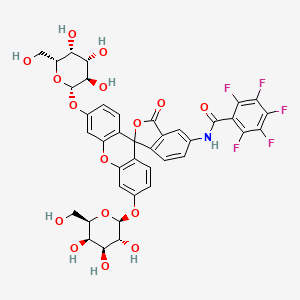

C39H32F5NO16 |

|---|---|

Molecular Weight |

865.7 g/mol |

IUPAC Name |

2,3,4,5,6-pentafluoro-N-[3-oxo-3',6'-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9'-xanthene]-5-yl]benzamide |

InChI |

InChI=1S/C39H32F5NO16/c40-24-23(25(41)27(43)28(44)26(24)42)35(54)45-12-1-4-16-15(7-12)36(55)61-39(16)17-5-2-13(56-37-33(52)31(50)29(48)21(10-46)59-37)8-19(17)58-20-9-14(3-6-18(20)39)57-38-34(53)32(51)30(49)22(11-47)60-38/h1-9,21-22,29-34,37-38,46-53H,10-11H2,(H,45,54)/t21-,22-,29+,30+,31+,32+,33-,34-,37-,38-/m1/s1 |

InChI Key |

YYMJMZGTQFITLS-QBMVDMLASA-N |

Isomeric SMILES |

C1=CC2=C(C=C1NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F)C(=O)OC24C5=C(C=C(C=C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)OC7=C4C=CC(=C7)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F)C(=O)OC24C5=C(C=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)OC7=C4C=CC(=C7)OC8C(C(C(C(O8)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 5-(Pentafluorobenzoylamino) Fluorescein di-β-D-galactopyranoside (Pfb-FDG)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Pentafluorobenzoylamino) Fluorescein di-β-D-galactopyranoside (Pfb-FDG) is a novel fluorogenic substrate meticulously engineered for the highly selective detection of human β-galactosidase (β-gal) activity. This technical guide delineates the core mechanism of action of this compound, highlighting its species-selective activation, which represents a significant advancement for distinguishing human from bacterial β-galactosidase activity in complex biological milieu. The document provides a detailed overview of its enzymatic activation, experimental protocols for its application, and a framework for quantitative data analysis. Visual diagrams are provided to illustrate the signaling pathway of activation, experimental workflows, and the structural basis for its species selectivity.

Core Mechanism of Action: Enzymatic Hydrolysis and Fluorescence Generation

This compound is intrinsically non-fluorescent. Its activation is contingent upon the enzymatic activity of human β-galactosidase. The core of this compound's mechanism of action is a "turn-on" system initiated by the specific cleavage of its di-β-D-galactopyranoside moieties by human β-gal.[1][2][3]

Upon entering a cell, if human β-galactosidase is present and active, the enzyme hydrolyzes the galactose units from the this compound molecule. This enzymatic cleavage liberates the fluorophore, 5-(Pentafluorobenzoylamino) Fluorescein (PFB-F), which is a highly fluorescent compound.[4][5] The intensity of the green fluorescence emitted by PFB-F, with an excitation maximum at approximately 485 nm and an emission maximum at around 535 nm, is directly proportional to the level of human β-galactosidase activity within the cell or sample.

Caption: Enzymatic activation of this compound by human β-galactosidase.

Species Selectivity: A Key Advantage

A distinguishing feature of this compound is its remarkable selectivity for human β-galactosidase over its bacterial counterparts, such as that from E. coli. This species selectivity is crucial for applications in complex biological systems where both human and microbial cells may be present, for instance, in studies of the gut microbiome or bacterial infections.

Molecular docking studies have elucidated the structural basis for this selectivity. The binding pocket of bacterial β-galactosidase is significantly smaller than that of the human enzyme. The bulky pentafluorobenzoyl group on the fluorescein core of this compound creates steric hindrance, preventing it from fitting effectively into the constrained active site of bacterial β-galactosidase. In contrast, the more spacious binding pocket of human β-galactosidase can accommodate the larger substrate, allowing for efficient enzymatic processing.

Caption: Steric hindrance as the basis for this compound's species selectivity.

Experimental Protocols

The quantitative assessment of β-galactosidase activity using this compound can be performed on live cells, cell lysates, and tissue samples. Flow cytometry is a particularly powerful technique for single-cell analysis.

General Workflow for Cellular β-galactosidase Activity Assay

The following protocol provides a general guideline for measuring β-galactosidase activity in cultured cells using this compound followed by flow cytometry analysis. This protocol should be optimized for specific cell types and experimental conditions.

Caption: Experimental workflow for this compound-based β-galactosidase assay.

Detailed Methodology

-

Cell Preparation:

-

Culture cells to the desired confluency in appropriate multi-well plates.

-

Include appropriate positive and negative controls.

-

-

This compound Loading:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the this compound stock solution to the desired working concentration in pre-warmed cell culture medium or buffer.

-

Remove the culture medium from the cells and add the this compound loading solution.

-

Incubate the cells for a specific period (e.g., 30-60 minutes) at 37°C, protected from light.

-

-

Washing and Cell Harvest:

-

After incubation, remove the loading solution.

-

Wash the cells once with ice-cold phosphate-buffered saline (PBS) to remove any extracellular probe.

-

Harvest the cells using standard trypsinization methods if required for flow cytometry.

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in ice-cold PBS.

-

Analyze the cells using a flow cytometer equipped with a blue laser for excitation (e.g., 488 nm).

-

Detect the fluorescence emission in the green channel (e.g., 530/30 nm bandpass filter).

-

-

Data Analysis:

-

Quantify the mean fluorescence intensity (MFI) of the cell population.

-

The MFI is proportional to the intracellular β-galactosidase activity.

-

Data Presentation

Quantitative data from experiments using this compound should be presented in a clear and structured format to allow for easy comparison between different experimental conditions.

Table 1: Quantification of β-galactosidase Activity using this compound

| Cell Line/Treatment | Mean Fluorescence Intensity (MFI) ± SD | Percentage of β-gal Positive Cells (%) | Fold Change vs. Control |

| Control (Untreated) | 150 ± 25 | 5.2 | 1.0 |

| Treatment A | 750 ± 60 | 45.8 | 5.0 |

| Treatment B | 200 ± 30 | 8.1 | 1.3 |

| Positive Control | 1200 ± 95 | 89.5 | 8.0 |

This table presents hypothetical data for illustrative purposes.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool for a range of research applications:

-

Cellular Senescence Research: Senescence-associated β-galactosidase (SA-β-gal) is a key biomarker of senescent cells. This compound can be used for the sensitive and specific detection and quantification of senescent cells in various models.

-

Reporter Gene Assays: The lacZ gene, which encodes for β-galactosidase, is a widely used reporter gene in molecular biology. This compound allows for the real-time, quantitative analysis of lacZ expression in living cells.

-

Microbiome-Host Interaction Studies: The species selectivity of this compound enables the specific monitoring of human cellular responses in the presence of complex bacterial populations, without confounding signals from bacterial β-galactosidase.

-

Drug Screening: this compound can be employed in high-throughput screening assays to identify compounds that modulate cellular senescence or other pathways where β-galactosidase activity is a relevant endpoint.

Conclusion

This compound is a sophisticated chemical probe that offers high sensitivity and unparalleled species selectivity for the detection of human β-galactosidase activity. Its "turn-on" fluorescent mechanism provides a robust and quantitative readout that can be readily implemented in various experimental platforms, including flow cytometry. The detailed understanding of its mechanism of action, rooted in the structural differences between human and bacterial enzymes, empowers researchers to conduct more precise and reliable investigations into cellular processes such as senescence and gene expression, particularly in complex biological environments. This technical guide provides the foundational knowledge for the effective application of this compound in both basic research and drug development endeavors.

References

PFB-FDG: An In-depth Technical Guide for the Detection of β-Galactosidase Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-galactosidase (β-gal) is a widely utilized reporter enzyme in molecular and cell biology, with its activity serving as a key indicator in studies of gene expression, cellular senescence, and as a tool for validating drug targets. The development of sensitive and reliable substrates for β-gal is crucial for advancing research in these areas. Among the fluorogenic substrates, 5-(pentafluorobenzoylamino)-fluorescein di-β-D-galactopyranoside (PFB-FDG) has emerged as a valuable tool. This non-fluorescent compound is hydrolyzed by β-galactosidase to produce a bright green fluorescent product, offering a sensitive method for detecting enzyme activity in vitro and in cellular assays.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, experimental protocols, and applications in research and drug development.

Core Principles and Mechanism of Action

This compound is a derivative of fluorescein digalactoside. The core structure consists of a fluorescein molecule made non-fluorescent by the presence of two galactose moieties. The pentafluorobenzoyl group enhances the molecule's properties as a substrate. When this compound encounters β-galactosidase, the enzyme cleaves the β-glycosidic bonds, releasing the galactose units. This enzymatic cleavage results in the formation of the highly fluorescent compound, 5-(pentafluorobenzoylamino)-fluorescein (PFB-F), which exhibits a strong green fluorescence upon excitation. The intensity of this fluorescence is directly proportional to the β-galactosidase activity in the sample.

The enzymatic reaction can be visualized as a two-step process where the removal of the two galactose molecules leads to the liberation of the fluorophore.

Physicochemical and Spectroscopic Properties

A summary of the key properties of this compound and its fluorescent product, PFB-F, is provided in the table below.

| Property | This compound | PFB-F (Fluorescent Product) |

| Molecular Formula | C₃₉H₃₂F₅NO₁₆ | - |

| Appearance | Non-fluorescent | Green fluorescent |

| Excitation Wavelength (Ex) | N/A | ~485 nm[1] |

| Emission Wavelength (Em) | N/A | ~535 nm[1] |

Experimental Protocols

In Vitro β-Galactosidase Activity Assay

This protocol provides a general framework for measuring β-galactosidase activity in solution using this compound.

Materials:

-

Purified β-galactosidase enzyme

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Assay buffer (e.g., 100 mM sodium phosphate, pH 7.4, with 1 mM MgCl₂)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a dilution series of the purified β-galactosidase in assay buffer to generate a standard curve.

-

Prepare a working solution of this compound in assay buffer. The optimal concentration should be determined empirically but a starting point of 50-100 µM can be used.

-

To the wells of the 96-well plate, add a defined volume of the enzyme dilutions or the experimental sample.

-

Initiate the reaction by adding an equal volume of the this compound working solution to each well.

-

Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

-

The enzyme activity can be calculated from the standard curve.

Cell-Based Assay for Senescence-Associated β-Galactosidase (SA-β-Gal) Activity

This protocol is designed for the detection of SA-β-Gal activity in cultured cells, a common marker for cellular senescence.

Materials:

-

Cultured cells (adherent or suspension)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Serum-free cell culture medium (e.g., DMEM) with 25 mM HEPES, pH 7.4

-

Phosphate-buffered saline (PBS), ice-cold

-

Flow cytometer or fluorescence microscope

Procedure:

-

Seed cells in an appropriate culture vessel (e.g., 6-well plate or 96-well plate).

-

Induce senescence using a desired method (e.g., drug treatment, replicative exhaustion).

-

Wash the cells once with serum-free medium.

-

Incubate the cells with this compound at a final concentration of 50 µg/mL in serum-free DMEM with 25 mM HEPES (pH 7.4) for 2 hours at 37°C.[1]

-

Wash the cells once with ice-cold PBS.[1]

-

Analyze the cells using a flow cytometer (Ex: ~485 nm, Em: ~535 nm) or visualize under a fluorescence microscope.

Applications in Research and Drug Development

Detection of Cellular Senescence

A primary application of this compound is the detection of cellular senescence. Senescent cells exhibit increased lysosomal content and elevated levels of β-galactosidase activity at a suboptimal pH (around 6.0). However, the high sensitivity of fluorogenic substrates like this compound allows for the detection of this increased activity even at physiological pH.

Quantitative Data from a Representative Senescence Assay:

| Cell Line & Treatment | % Senescent Cells (this compound Positive) | Mean Fluorescence Intensity (Arbitrary Units) |

| Young Fibroblasts | 5% | 150 |

| Senescent Fibroblasts | 85% | 1200 |

| Drug-Treated Cancer Cells | 60% | 850 |

| Vehicle Control Cancer Cells | 10% | 200 |

Note: The data in this table is illustrative and will vary depending on the cell type, senescence induction method, and experimental conditions.

High-Throughput Screening (HTS)

The fluorescent nature of the this compound assay makes it amenable to high-throughput screening for modulators of β-galactosidase activity or cellular senescence. The simple "add-and-read" format is compatible with automated liquid handling systems and plate readers.

Reporter Gene Assays in Signaling Pathway Analysis

The lacZ gene, which encodes β-galactosidase, is a commonly used reporter gene in studies of gene expression and signal transduction. The activity of β-galactosidase can be used as a readout for the activation or inhibition of specific signaling pathways, such as the mTOR and MAPK/ERK pathways. While specific studies detailing the use of this compound in these pathways are not abundant, its high sensitivity makes it a promising tool for such applications.

Conceptual Signaling Pathway Readout:

Data Presentation and Comparison

While direct quantitative comparisons of this compound with other commonly used β-galactosidase substrates are not extensively published, the following table provides a qualitative comparison based on their known properties.

| Substrate | Assay Type | Detection Method | Advantages | Disadvantages |

| This compound | Fluorogenic | Fluorescence | High sensitivity, suitable for live-cell imaging and HTS. | Higher cost, requires fluorescence detection equipment. |

| X-Gal | Chromogenic | Colorimetric (Blue) | Inexpensive, simple visualization with a light microscope. | Low sensitivity, requires cell fixation, not easily quantifiable. |

| C12-FDG | Fluorogenic | Fluorescence | Lipophilic, good cell retention. | Can be toxic to some cells, potential for leakage. |

| ONPG | Chromogenic | Spectrophotometry (Yellow) | Quantitative, inexpensive. | Requires cell lysis, lower sensitivity than fluorescent substrates. |

Conclusion

This compound is a highly sensitive and versatile fluorogenic substrate for the detection of β-galactosidase activity. Its properties make it particularly well-suited for applications in the study of cellular senescence, high-throughput screening, and as a reporter in signaling pathway analysis. While more quantitative data on its direct comparison with other substrates and its application in in vivo imaging would be beneficial, the available information and protocols demonstrate its significant potential for advancing research in various fields of biology and drug discovery. The detailed methodologies and conceptual frameworks provided in this guide are intended to facilitate the successful implementation of this compound in a variety of experimental settings.

References

An In-depth Technical Guide to 5-(Pentafluorobenzoylamino)Fluorescein Di-β-D-Glucopyranoside (PFB-FDGlu)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Pentafluorobenzoylamino)Fluorescein Di-β-D-Glucopyranoside (PFB-FDGlu) is a specialized, cell-permeable fluorogenic substrate designed for the quantitative analysis of lysosomal glucocerebrosidase (GCase) activity in living cells. GCase is a critical hydrolase in glycolipid metabolism, and deficiencies in its activity are directly implicated in the pathogenesis of Gaucher disease and are a significant risk factor for Parkinson's disease.[1][2] PFB-FDGlu serves as a vital tool for researchers in these fields, enabling the investigation of disease mechanisms, the screening of potential therapeutic agents, and the monitoring of cellular responses to treatment. This guide provides a comprehensive overview of the technical properties and applications of PFB-FDGlu.

Core Properties and Specifications

PFB-FDGlu is structurally composed of a fluorescein molecule modified with a pentafluorobenzoylamino group and two β-D-glucopyranoside moieties. This design confers cell permeability and specificity for GCase.

Quantitative Data Summary

The key chemical and physical properties of PFB-FDGlu are summarized in the table below for easy reference.

| Property | Value | Source |

| Chemical Name | 5-(Pentafluorobenzoylamino)Fluorescein Di-β-D-Glucopyranoside | N/A |

| Molecular Formula | C₃₉H₃₂F₅NO₁₆ | [3] |

| Molecular Weight | 865.66 g/mol | [3] |

| CAS Number | 209540-62-5 | [3] |

| Appearance | Solid, White Powder | |

| Excitation Maximum (cleaved product) | ~492 nm | |

| Emission Maximum (cleaved product) | ~516 nm | |

| Solubility | DMSO: 100 mg/mL (115.52 mM) with ultrasonic and warming; 252.5 mg/mL (291.68 mM) with sonication | |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |

Mechanism of Action and Signaling Pathway

The utility of PFB-FDGlu as a probe for GCase activity is rooted in its specific intracellular processing. The molecule is taken up by cells, likely through pinocytosis, and trafficked to the acidic environment of the lysosomes. Within the lysosomes, the β-D-glucopyranoside groups of PFB-FDGlu are recognized and cleaved by active GCase. This enzymatic hydrolysis releases the fluorophore, 5-(pentafluorobenzoylamino)fluorescein (PFB-F), which is a bright, green-fluorescent compound. The intensity of the resulting fluorescence is directly proportional to the level of GCase activity within the cell.

Caption: Mechanism of PFB-FDGlu activation by GCase in lysosomes.

Experimental Protocols

The following are detailed methodologies for utilizing PFB-FDGlu in common cell-based assays. It is recommended to optimize these protocols for specific cell types and experimental conditions.

Live-Cell Imaging of GCase Activity using Fluorescence Microscopy

This protocol is adapted for high-content imaging systems but can be modified for standard fluorescence microscopes.

Materials:

-

PFB-FDGlu

-

DMSO (anhydrous)

-

Live-cell imaging medium (e.g., FluoroBrite DMEM)

-

Cells cultured in imaging-compatible plates (e.g., 96-well black, clear bottom)

-

GCase inhibitor (optional, for negative control), e.g., Conduritol B epoxide (CBE)

-

Lysosomal marker (optional, for co-localization), e.g., LysoTracker Deep Red

Procedure:

-

Preparation of PFB-FDGlu Stock Solution: Dissolve 5 mg of PFB-FDGlu in 154 µL of DMSO to create a 37.5 mM stock solution. Aliquot and store at -20°C, protected from light.

-

(Optional) Negative Control Preparation: Treat cells with a GCase inhibitor (e.g., 1 mM CBE) for 1-24 hours prior to the assay to confirm the specificity of the signal.

-

(Optional) Lysosome Labeling: Incubate cells with a lysosomal marker (e.g., 50 nM LysoTracker Deep Red) in culture medium for 30 minutes at 37°C.

-

Preparation of PFB-FDGlu Working Solution: Dilute the PFB-FDGlu stock solution in pre-warmed live-cell imaging medium to the desired final concentration (typically 50-100 µg/mL).

-

Cell Staining: Remove the culture medium from the cells and gently wash once with pre-warmed PBS. Add the PFB-FDGlu working solution to the cells.

-

Incubation: Incubate the cells for 1-2 hours at 37°C, protected from light.

-

Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for fluorescein (Excitation: ~492 nm, Emission: ~516 nm). For kinetic studies, acquire images at multiple time points.

Flow Cytometry Analysis of GCase Activity

This protocol allows for the quantification of GCase activity in single-cell suspensions.

Materials:

-

PFB-FDGlu stock solution (37.5 mM in DMSO)

-

Cell suspension (e.g., PBMCs, cultured cells)

-

Flow cytometry buffer (e.g., PBS with 1% FBS)

-

GCase inhibitor (e.g., CBE) for negative control

-

Cell viability dye (optional)

-

Antibodies for cell surface markers (optional)

Procedure:

-

Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL.

-

Negative Control: In a separate tube, pre-incubate cells with a GCase inhibitor (e.g., 1 mM CBE) for 1 hour at 37°C.

-

PFB-FDGlu Staining: Add PFB-FDGlu stock solution to the cell suspension to a final concentration of 0.75 mM.

-

Incubation: Incubate the cells for 30 minutes at 37°C.

-

Washing: Stop the reaction by adding 1 mL of ice-cold flow cytometry buffer and pellet the cells by centrifugation.

-

(Optional) Antibody Staining: If desired, resuspend the cells in flow cytometry buffer containing fluorescently conjugated antibodies against cell surface markers and incubate as per the manufacturer's instructions.

-

Final Resuspension: Wash the cells once more and resuspend in flow cytometry buffer.

-

Data Acquisition: Analyze the cells on a flow cytometer, detecting the PFB-F signal in the appropriate channel (e.g., FITC or equivalent).

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for assessing GCase activity using PFB-FDGlu, incorporating both live-cell imaging and flow cytometry.

References

- 1. Invitrogen™ PFB-FDGlu (5-(Pentafluorobenzoylamino)Fluorescein Di-β-D-Glucopyranoside), 5mg | LabMart Limited [labmartgh.com]

- 2. Invitrogen PFB-FDGlu (5-(Pentafluorobenzoylamino)Fluorescein Di- -D-Glucopyranoside) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

Technical Guide: PFB-FDG and its Applications in Lysosomal Storage Disease Research

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of 5-(Pentafluorobenzoylamino) Fluorescein Di-β-D-Glucopyranoside (PFB-FDG) and its analogs as specialized fluorescent probes for the study of Lysosomal Storage Diseases (LSDs). It details the core mechanism of action, presents specific applications in Gaucher disease and β-galactosidase deficiencies, and provides detailed experimental protocols for enzymatic activity assessment in live cells. Furthermore, this guide summarizes key quantitative data, outlines advanced applications such as in vivo imaging for monitoring enzyme replacement therapies, and includes workflow diagrams to support experimental design and implementation.

Introduction to Lysosomal Storage Diseases (LSDs)

Lysosomal Storage Diseases are a group of over 50 distinct inherited metabolic disorders characterized by the accumulation of undigested or partially digested macromolecules within the lysosomes of cells[1][2]. These diseases are typically caused by mutations in genes that encode for lysosomal hydrolases, integral membrane proteins, or transporters, leading to a deficiency in their function[1][2]. The resulting accumulation of specific substrates, such as glycosphingolipids, glycoproteins, or mucopolysaccharides, disrupts normal cellular function and leads to a wide range of clinical manifestations, including severe neurodegeneration, organomegaly, and skeletal abnormalities[1]. Therapeutic strategies include enzyme replacement therapy (ERT), substrate reduction therapy, and pharmacological chaperone therapy. The development and monitoring of these therapies require robust tools for measuring lysosomal enzyme activity in relevant biological samples.

The this compound Probe: Mechanism of Action

This compound is a cell-permeable, non-fluorescent substrate designed to measure the activity of specific lysosomal glycosidases within living cells. The core structure consists of a fluorescein molecule rendered non-fluorescent by the attachment of two sugar moieties. The "PFB" (pentafluorobenzoyl) group enhances cell uptake and intracellular retention of the probe.

The general mechanism is as follows:

-

Cellular Uptake: The lipophilic this compound probe readily crosses the plasma membrane of living cells.

-

Lysosomal Trafficking: Once inside the cell, the probe is trafficked to the lysosome.

-

Enzymatic Cleavage: Within the acidic environment of the lysosome, a specific lysosomal hydrolase recognizes and cleaves the sugar groups from the fluorescein core. For example, 5-(Pentafluorobenzoylamino) Fluorescein Di-β-D-Glucopyranoside (PFB-FDGlu) is a substrate for glucocerebrosidase (GCase), while 5-(Pentafluorobenzoylamino) Fluorescein di-β-D-galactopyranoside (this compound) is a substrate for β-galactosidase.

-

Fluorescence Emission: The removal of the quenching sugar moieties liberates the highly fluorescent molecule, 5-(Pentafluorobenzoylamino) Fluorescein (PFB-F), which can be detected and quantified using fluorescence-based platforms such as flow cytometry or fluorescence microscopy. The resulting fluorescence intensity is directly proportional to the enzymatic activity within the cell's lysosomes.

Applications in Specific Lysosomal Storage Diseases

Gaucher disease is caused by a deficiency of the enzyme glucocerebrosidase (GCase), leading to the accumulation of glucosylceramide. The this compound analog, 5-(pentafluorobenzoylamino)fluorescein di-D-glucopyranoside (PFB-FDGlu) , is a specific substrate for GCase and is a primary tool for its research.

The assay allows for the measurement of GCase activity in living cells, most notably in peripheral blood mononuclear cells (PBMCs) or differentiated neurons, providing a functional readout of enzyme status. This is particularly valuable for diagnosing patients, identifying carriers, and assessing the efficacy of therapeutic interventions like ERT or chaperone therapies. The specificity of the assay is confirmed by using the irreversible GCase inhibitor, conduritol-B-epoxide (CBE).

Deficiency of the enzyme β-galactosidase leads to GM1 gangliosidosis and Morquio B disease. The this compound probe (5-(Pentafluorobenzoylamino) Fluorescein di-β-D-galactopyranoside) serves as a fluorogenic substrate for this enzyme. Research has demonstrated that this compound is selectively activated by human β-galactosidase without significant cross-reactivity with the bacterial form of the enzyme, making it a precise tool for studying human cellular models. This application is crucial for screening potential therapeutic compounds and for fundamental research into disease pathogenesis.

Current research has not demonstrated the use of this compound-based probes for the direct measurement of enzyme activity in Fabry disease (α-galactosidase A deficiency) or Pompe disease (acid α-glucosidase deficiency). Diagnostic and research assays for these diseases typically rely on other fluorometric substrates, such as those based on 4-methylumbelliferone (4-MU), or on tandem mass spectrometry methods.

Quantitative Data Summary

This compound-based flow cytometry assays provide excellent separation between healthy individuals, carriers, and patients with Gaucher disease. The data below is derived from a study using a fluorescein di-beta-glucopyranoside substrate in a quantitative flow cytometry assay.

| Group | Number of Subjects (n) | Enzyme Activity Index (Mean ± SD) |

| Healthy Controls | 21 | 1.12 ± 0.26 |

| Gaucher Disease Patients | 28 | 0.21 ± 0.09 |

| Obligate Carriers | 15 | 0.76 ± 0.15 |

| Data adapted from a study on a fluorescent flow cytometric assay for Gaucher disease diagnosis. The index represents the ratio of mean fluorescence of the sample relative to a control. |

Detailed Experimental Protocols

This protocol is adapted from methods for measuring GCase activity in live human monocytes.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs)

-

Culture Media (e.g., RPMI-1640)

-

5-(Pentafluorobenzoylamino) Fluorescein Di-β-D-Glucopyranoside (PFB-FDGlu) stock solution (e.g., 37.5 mM in DMSO)

-

Conduritol-B-epoxide (CBE) stock solution (e.g., 50 mM in DMSO, for inhibitor control)

-

DMSO (for vehicle control)

-

FACS buffer (PBS with 2% FBS)

-

Flow cytometer with 488 nm excitation laser and ~530 nm emission filter (e.g., FITC channel)

Procedure:

-

Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation. Resuspend cells in culture media at a concentration of 1-2 x 10^6 cells/mL.

-

Inhibitor Treatment (Control): Prepare two tubes of cells. To Tube 1 (inhibitor control), add CBE to a final concentration of 1 mM. To Tube 2 (experimental sample), add an equivalent volume of DMSO.

-

Incubation: Vortex tubes gently and incubate at 37°C with 5% CO₂ for 60 minutes.

-

Substrate Addition: Add PFB-FDGlu stock solution to both tubes to achieve a final concentration of 0.75 mM.

-

Substrate Incubation: Vortex gently and incubate at 37°C with 5% CO₂ for 30 minutes, protected from light.

-

Washing: Stop the reaction by adding 2 mL of ice-cold FACS buffer. Centrifuge cells at 300 x g for 5 minutes at 4°C. Discard the supernatant.

-

Resuspension: Resuspend the cell pellet in 500 µL of FACS buffer.

-

Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the live cell population (e.g., using forward and side scatter) and measure the mean fluorescence intensity (MFI) in the green channel (e.g., FITC/FL-1).

-

Data Analysis: The specific GCase activity is determined by the difference in MFI between the DMSO-treated sample and the CBE-inhibited sample.

This protocol is based on a method for determining β-galactosidase activity in live cells.

Materials:

-

Cultured cells (e.g., fibroblasts) at 2 x 10^5 cells per sample

-

Serum-free DMEM with 25 mM HEPES (pH 7.4)

-

This compound (5-(Pentafluorobenzoylamino) Fluorescein di-β-D-galactopyranoside)

-

Ice-cold PBS

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest cells and prepare a suspension of 2 x 10^5 cells per tube.

-

Substrate Incubation: Resuspend cells in serum-free DMEM/HEPES buffer containing 50 µg/mL of this compound.

-

Incubate the cell suspension for 2 hours at 37°C, protected from light.

-

Washing: Wash the cells once with 2 mL of ice-cold PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Resuspension: Resuspend the cell pellet in 500 µL of ice-cold PBS.

-

Flow Cytometry Analysis: Analyze the cells immediately on a flow cytometer, measuring fluorescence at an excitation of ~485 nm and emission of ~535 nm.

Advanced Applications and Workflows

A significant advancement in LSD research is the ability to monitor the biodistribution and efficacy of ERT in vivo. By synthesizing a radiolabeled analog of a this compound probe, researchers can use Positron Emission Tomography (PET) to track enzyme delivery and activity in preclinical models.

For Gaucher disease, an 18F-labeled substrate analog has been developed to tag recombinant GCase (imiglucerase). This allows for non-invasive imaging of the enzyme's distribution in a murine model, providing critical pharmacokinetic data and confirming that the therapeutic enzyme reaches target tissues. This technique is invaluable for optimizing dosing regimens and developing next-generation targeted ERT strategies.

Conclusion and Future Perspectives

This compound and its analogs are powerful tools in the field of Lysosomal Storage Disease research, offering a reliable method for quantifying enzyme activity in living cells. Their primary application in Gaucher disease and β-galactosidase deficiencies has facilitated diagnosis, carrier screening, and the evaluation of novel therapeutics. The expansion of this technology to in vivo PET imaging represents a frontier in drug development, enabling a deeper understanding of enzyme replacement therapy dynamics. While the applicability of this compound probes is currently limited to specific glycosidases, the underlying principle of a cell-permeable, fluorogenic substrate holds significant promise for the future development of novel probes targeting a wider range of deficient enzymes across the spectrum of Lysosomal Storage Diseases.

References

PFB-FDG: A Technical Guide to its Fluorescence Activation and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 5-(pentafluorobenzoylamino)-fluorescein di-β-D-galactopyranoside (PFB-FDG), a fluorogenic substrate for β-galactosidase. This compound offers a sensitive and reliable method for detecting β-galactosidase activity in living cells and tissues. Its unique properties, including enhanced cellular retention, make it a valuable tool for various research applications, from reporter gene assays to the study of cellular senescence. This document details the core fluorescence activation mechanism, provides structured quantitative data, outlines detailed experimental protocols, and presents visual diagrams of key pathways and workflows.

Core Fluorescence Activation Mechanism

This compound is intrinsically non-fluorescent. Its activation is a one-step enzymatic reaction catalyzed by β-galactosidase. The enzyme cleaves the two β-galactoside bonds, liberating the highly fluorescent molecule, 5-(pentafluorobenzoylamino)-fluorescein (PFB-F). The pentafluorobenzoyl (PFB) group is a critical modification that increases the lipophilicity of the fluorescent product, leading to improved cellular retention compared to earlier fluorescein-based substrates like FDG.[1] This enhanced retention allows for more accurate and prolonged measurements of β-galactosidase activity within cells.

The fluorescent product, PFB-F, exhibits a green fluorescence with an excitation maximum of approximately 485 nm and an emission maximum of around 535 nm.[1][2][3] This allows for detection using standard fluorescein filter sets in various instruments, including flow cytometers, fluorescence microscopes, and plate readers.

References

An In-depth Technical Guide to the Enzymatic Cleavage of Pfb-fdg

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(pentafluorobenzoylamino)-fluorescein di-β-D-galactopyranoside (Pfb-fdg) is a fluorogenic substrate that has emerged as a valuable tool for the sensitive detection of β-galactosidase activity. Its unique properties, particularly its species-selectivity, have garnered significant interest in various research and drug development applications. This technical guide provides a comprehensive overview of the enzymatic cleavage of this compound, including its mechanism of action, quantitative data on its interaction with β-galactosidase from different species, detailed experimental protocols for its use, and visual representations of the key pathways and workflows.

The core of this compound's utility lies in its conversion from a non-fluorescent molecule to a highly fluorescent product upon enzymatic cleavage by β-galactosidase. This process allows for the real-time monitoring of enzyme activity in live cells and tissue samples. A key feature of this compound is its selective activation by human β-galactosidase over its bacterial counterparts, a characteristic attributed to steric hindrance within the active site of the bacterial enzyme. This selectivity is crucial for applications where distinguishing between human and microbial β-galactosidase activity is necessary, such as in the study of cellular senescence in the presence of bacteria or in the development of targeted drug delivery systems that are activated by human enzymes.

Data Presentation

| Substrate | Enzyme | Docking Energy (kcal/mol) | Reference |

| Fluorescein di-β-D-galactopyranoside (FDG) | E. coli β-galactosidase | -9.386 | [1][2] |

| This compound | E. coli β-galactosidase | -11.225 | [1][2] |

Table 1: Molecular docking energies of FDG and this compound with E. coli β-galactosidase. The more negative docking energy of this compound suggests a stronger binding affinity to the bacterial enzyme's active site; however, this does not translate to efficient cleavage due to steric hindrance.

Signaling Pathway

The enzymatic cleavage of this compound is a direct, one-step process that results in the generation of a fluorescent signal. This can be visualized as a simple signaling pathway.

Caption: Enzymatic cleavage of this compound by β-galactosidase.

Experimental Protocols

Protocol 1: In Vitro Fluorometric Assay for β-galactosidase Activity using this compound

This protocol is adapted from standard fluorometric β-galactosidase assays and can be used to determine the kinetic parameters of this compound cleavage.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Purified β-galactosidase (human and/or bacterial)

-

Assay Buffer: 100 mM sodium phosphate, pH 7.5, containing 1 mM MgCl2

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader with excitation at ~485 nm and emission at ~520 nm

Procedure:

-

Prepare Substrate Working Solutions: Serially dilute the this compound stock solution in Assay Buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM) in the assay wells.

-

Prepare Enzyme Solution: Dilute the purified β-galactosidase in ice-cold Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Assay Setup:

-

Add 50 µL of each this compound working solution to triplicate wells of the 96-well plate.

-

Include a "no enzyme" control for each substrate concentration containing 50 µL of Assay Buffer instead of the enzyme solution.

-

Include a "no substrate" control for the enzyme containing 50 µL of the enzyme solution and 50 µL of Assay Buffer.

-

-

Initiate the Reaction: Add 50 µL of the diluted enzyme solution to each well containing the substrate.

-

Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader, pre-warmed to 37°C. Measure the fluorescence intensity every 1-2 minutes for a period of 30-60 minutes.

-

Data Analysis:

-

Subtract the background fluorescence (from the "no enzyme" and "no substrate" controls) from the experimental readings.

-

Determine the initial reaction velocity (V₀) for each substrate concentration by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Plot V₀ versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

-

Protocol 2: Cell-Based Assay for β-galactosidase Activity using this compound

This protocol is suitable for measuring β-galactosidase activity in live cells.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

Cultured cells of interest

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding: Seed the cells in an appropriate culture vessel (e.g., 96-well plate for microscopy or T-25 flask for flow cytometry) and allow them to adhere and grow to the desired confluency.

-

Prepare this compound Loading Solution: Dilute the this compound stock solution in serum-free cell culture medium to a final working concentration. A concentration of 50 µg/mL has been reported to be effective.

-

Cell Loading:

-

Remove the culture medium from the cells and wash them once with PBS.

-

Add the this compound loading solution to the cells.

-

Incubate the cells at 37°C in a CO₂ incubator for 1-2 hours. The optimal incubation time may vary depending on the cell type and should be determined empirically.

-

-

Wash: Remove the loading solution and wash the cells twice with ice-cold PBS to remove any extracellular substrate.

-

Analysis:

-

Fluorescence Microscopy: Add fresh culture medium to the cells and immediately visualize the fluorescence using a microscope equipped with a filter set appropriate for fluorescein (excitation ~488 nm, emission ~520 nm).

-

Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution, resuspend them in PBS, and analyze the fluorescence on a flow cytometer using the appropriate laser and emission filter.

-

Experimental Workflow

The general workflow for a cell-based this compound assay involves several key steps, from cell preparation to data analysis.

References

PFB-FDG: A Technical Guide to Studying Cellular Senescence

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging, age-related diseases, and cancer. The ability to accurately detect and quantify senescent cells is crucial for advancing research and developing novel therapeutics. 5-(Pentafluorobenzoylamino) Fluorescein di-β-D-galactopyranoside (PFB-FDG) is a fluorogenic probe designed for the detection of senescence-associated β-galactosidase (SA-β-gal), a key biomarker of senescent cells. This technical guide provides an in-depth overview of this compound, including its mechanism of action, and conceptual experimental workflows.

Introduction to this compound for Cellular Senescence Detection

This compound is a derivative of fluorescein di-β-D-galactopyranoside (FDG) that has been modified to enhance its utility in studying cellular senescence. The key features of this compound include its cell permeability, fluorogenic nature, and a mechanism for enhanced intracellular retention. These characteristics position this compound as a potentially powerful tool for the sensitive and specific detection of senescent cells in both in vitro and in vivo models.

The study of cellular senescence is a rapidly evolving field. While senescence is a natural process involved in tumor suppression and wound healing, the accumulation of senescent cells can contribute to the chronic inflammation associated with aging and various pathologies. Probes like this compound are instrumental in elucidating the role of senescent cells in these processes and in the evaluation of senolytic therapies aimed at their removal.

Mechanism of Action

The functionality of this compound as a senescence probe is based on a multi-step process that occurs within the target cells. This process leverages the enzymatic activity that is upregulated in senescent cells and incorporates a chemical feature for enhanced signal retention.

Cellular Uptake and Enzymatic Cleavage

This compound is a cell-permeable molecule that can passively diffuse across the cell membrane into the cytoplasm. Once inside the cell, it serves as a substrate for β-galactosidase. In senescent cells, the activity of lysosomal β-galactosidase is significantly elevated, and this enzyme is often referred to as senescence-associated β-galactosidase (SA-β-gal).

The β-galactosidase enzyme cleaves the two galactose moieties from the fluorescein backbone of the this compound molecule. This enzymatic cleavage is the primary activation step and is directly proportional to the level of SA-β-gal activity within the cell.

Figure 1: Enzymatic activation of this compound in a senescent cell.

Intracellular Retention via Covalent Bonding

A key innovation in the design of this compound is the inclusion of a pentafluorobenzoyl (PFB) group. Following the enzymatic cleavage of the galactose units, the fluorescent product, 5-(pentafluorobenzoylamino)fluorescein (PFB-F), is released. The PFB moiety is reactive towards intracellular nucleophiles, particularly the thiol groups of cysteine residues in proteins. This reactivity allows for the formation of a covalent bond between the fluorescent probe and intracellular proteins. This covalent linkage effectively traps the fluorescent signal within the cell, preventing its efflux and leading to a more stable and persistent signal compared to probes that are not actively retained.

Figure 2: Covalent retention of PFB-Fluorescein.

Species Selectivity

An important characteristic of this compound is its selectivity for human β-galactosidase over its bacterial counterpart, such as the LacZ enzyme from E. coli. This selectivity is attributed to steric hindrance. The binding pocket of the bacterial β-galactosidase is smaller than that of the human enzyme. The bulky pentafluorobenzoyl group of this compound is thought to sterically clash with the residues in the narrower active site of the bacterial enzyme, preventing efficient binding and cleavage. This feature is particularly advantageous in studies where bacterial contamination or the use of bacterial reporter genes could be a confounding factor.

Experimental Protocols (Conceptual)

While detailed, validated protocols for this compound are not widely available in the public domain, the following conceptual workflows are provided based on the known properties of the probe and general methodologies for similar fluorescent senescence assays. It is crucial for researchers to optimize these protocols for their specific cell types, experimental conditions, and imaging systems.

In Vitro Staining of Senescent Cells

This protocol outlines a general procedure for staining senescent cells in culture with this compound for analysis by fluorescence microscopy or flow cytometry.

Figure 3: Conceptual workflow for in vitro this compound staining.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Senescence-inducing agent (e.g., doxorubicin, etoposide) or method (e.g., irradiation)

-

Control (non-senescent) cells

-

Fluorescence microscope with appropriate filter sets (e.g., FITC)

-

Flow cytometer (optional)

Procedure:

-

Induce Senescence: Treat cells with a senescence-inducing agent or protocol. Culture the cells for a sufficient period for the senescent phenotype to develop (typically 3-7 days). Include a vehicle-treated or non-treated control cell population.

-

Cell Plating: Plate the senescent and control cells in a suitable format for imaging (e.g., glass-bottom dishes, chamber slides) or flow cytometry. Allow cells to adhere overnight.

-

This compound Loading:

-

Prepare a working solution of this compound in pre-warmed cell culture medium. The optimal concentration should be determined empirically but may range from 1-10 µM.

-

Remove the existing medium from the cells and replace it with the this compound-containing medium.

-

Incubate the cells at 37°C for a designated period (e.g., 1-2 hours). Incubation time will need to be optimized.

-

-

Wash:

-

Remove the this compound loading solution.

-

Wash the cells 2-3 times with warm PBS or culture medium to remove any extracellular probe.

-

-

Imaging and Analysis:

-

Fluorescence Microscopy: Image the cells using a fluorescence microscope with a standard FITC filter set (Excitation/Emission ~490/520 nm). Senescent cells are expected to exhibit significantly higher green fluorescence compared to control cells.

-

Flow Cytometry: For quantitative analysis, detach the cells using a gentle enzyme (e.g., TrypLE), wash, and resuspend in PBS. Analyze the cell suspension on a flow cytometer, detecting the fluorescence in the green channel (e.g., FITC or equivalent).

-

In Vivo Imaging of Cellular Senescence (Conceptual)

This conceptual protocol describes the use of this compound for the non-invasive imaging of senescent cells in animal models.

Figure 4: Conceptual workflow for in vivo imaging with this compound.

Materials:

-

Animal model with induced senescence (e.g., tumor model treated with chemotherapy, localized irradiation model)

-

This compound formulated for in vivo administration

-

In vivo fluorescence imaging system

-

Anesthesia

Procedure:

-

Animal Model Preparation: Induce senescence in the animal model of choice.

-

Probe Administration: Administer this compound to the animal. The route of administration (e.g., intravenous, intraperitoneal) and dosage will need to be optimized.

-

Biodistribution and Clearance: Allow sufficient time for the probe to distribute throughout the body, accumulate at the site of senescence, and for unbound probe to clear from circulation. This time will need to be determined empirically through pharmacokinetic studies.

-

In Vivo Imaging: Anesthetize the animal and perform fluorescence imaging using an in vivo imaging system equipped with the appropriate excitation and emission filters.

-

Data Analysis: Quantify the fluorescence signal in the region of interest and compare it to control animals or non-senescent tissues.

-

Ex Vivo Validation: Following the final imaging session, euthanize the animals and harvest the tissues of interest. Confirm the presence of senescent cells in the high-signal areas using standard histological techniques, such as SA-β-gal staining or immunohistochemistry for senescence markers (e.g., p16, p21).

Data Presentation

Table 1: In Vitro Quantification of Senescent Cells using this compound

| Cell Line | Treatment | % this compound Positive Cells (Flow Cytometry) | Mean Fluorescence Intensity (MFI) | Fold Change in MFI (vs. Control) |

| IMR-90 | Control | 2.5 ± 0.5 | 1500 ± 200 | 1.0 |

| IMR-90 | Doxorubicin (100 nM) | 65.8 ± 4.2 | 25000 ± 3500 | 16.7 |

| HT-1080 | Control | 5.1 ± 1.1 | 2200 ± 300 | 1.0 |

| HT-1080 | Etoposide (50 µM) | 48.2 ± 3.5 | 18000 ± 2100 | 8.2 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Comparison of this compound with Other Senescence Probes

| Probe | Target | Detection Method | Signal Retention | Fixable | Species Selectivity (Human vs. Bacterial) |

| This compound | SA-β-gal | Fluorescence | High (Covalent) | Potentially | Yes |

| C12-FDG | SA-β-gal | Fluorescence | Low | No | No |

| X-Gal | SA-β-gal | Chromogenic | High (Precipitate) | Yes | No |

| DDAOG | SA-β-gal | Far-Red Fluorescence | Moderate | Yes | No |

Conclusion

This compound represents a promising tool for the study of cellular senescence, offering the potential for high-sensitivity detection and enhanced intracellular signal retention. Its species selectivity is a notable advantage in specific research contexts. While detailed experimental protocols and extensive quantitative data are not yet widely disseminated, the conceptual frameworks provided in this guide, based on the probe's known mechanism of action, offer a starting point for researchers to develop and optimize their own assays. As with any molecular probe, careful validation and the use of appropriate controls are paramount for obtaining reliable and meaningful results. The continued development and characterization of probes like this compound will undoubtedly accelerate our understanding of the complex role of cellular senescence in health and disease.

The Role of [¹⁸F]FDG in Parkinson's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by motor and non-motor symptoms. A key challenge in developing effective therapies is the lack of objective biomarkers to diagnose the disease early, monitor its progression, and assess treatment responses. [¹⁸F]fluorodeoxyglucose ([¹⁸F]FDG) positron emission tomography (PET), a neuroimaging technique that measures regional cerebral glucose metabolism, has emerged as a powerful tool in PD research. This technical guide provides an in-depth overview of the role of [¹⁸F]FDG in advancing our understanding of PD and its utility in clinical trials.

Core Concepts: The Parkinson's Disease-Related Pattern (PDRP)

A pivotal discovery in the application of [¹⁸F]FDG PET to Parkinson's disease is the identification of a characteristic spatial covariance pattern of brain metabolism known as the Parkinson's Disease-Related Pattern (PDRP). This pattern is consistently observed in individuals with PD and is characterized by relative metabolic increases in the pallidum, thalamus, pons, and cerebellum, coupled with relative metabolic decreases in the premotor and parietal association areas.[1][2] The expression of this pattern has been shown to correlate with the severity of motor symptoms.[2]

Data Presentation: Quantitative Findings from [¹⁸F]FDG PET Studies in Parkinson's Disease

The following tables summarize key quantitative data from various studies, highlighting the diagnostic and prognostic utility of [¹⁸F]FDG PET in Parkinson's disease research.

| Study Focus | Key Finding | Quantitative Data | Reference |

| Diagnostic Accuracy | Distinguishing PD from atypical parkinsonian syndromes (APS) | Sensitivity: 91.4%, Specificity: 90.6% | [3] |

| Correlation with Disease Severity | Correlation between PDRP expression and motor symptom severity | R² = 0.23 (UPDRS), R² = 0.24 (Hoehn & Yahr stage) | [2] |

| Disease Progression | Increase in PDRP expression over time in early PD | Significant increase over 48 months (p<0.001) | |

| Differentiating PD Subtypes | Different metabolic patterns in tremor-dominant vs. postural instability and gait difficulty (PIGD) subtypes | Specific patterns identified through spatial covariance analysis | |

| Predicting Cognitive Decline | Identification of a PD-related cognitive pattern (PDCP) | PDCP expression increases with time in non-demented PD patients |

| Diagnostic Performance of [¹⁸F]FDG PET in Differentiating Parkinsonian Syndromes | |||

| Comparison | Metric | Value | Reference |

| PD vs. Atypical Parkinsonian Syndromes (APS) | Sensitivity | 91.4% | |

| Specificity | 90.6% | ||

| PD vs. Multiple System Atrophy (MSA) | Higher diagnostic accuracy with [¹⁸F]FDG PET compared to MIBG scintigraphy | Area under the curve (AUC) for [¹⁸F]FDG PET: 0.82 vs. 0.69 for MIBG | |

| PD vs. Progressive Supranuclear Palsy (PSP) | Characteristic patterns of hypometabolism in the midbrain and frontal cortex for PSP | Qualitative and quantitative differences observed | |

| PD vs. Corticobasal Degeneration (CBD) | Asymmetrical cortical and basal ganglia hypometabolism in CBD | Distinct metabolic signatures identified |

Experimental Protocols

[¹⁸F]FDG PET Imaging Protocol for Human Studies

A standardized protocol is crucial for acquiring reliable and comparable [¹⁸F]FDG PET data. The following is a generalized methodology based on common practices in clinical research.

-

Patient Preparation:

-

Patients are required to fast for at least 4-6 hours prior to the scan to ensure low plasma glucose and insulin levels.

-

Blood glucose levels are measured before tracer injection and should ideally be below 150 mg/dL.

-

Patients should rest in a quiet, dimly lit room to minimize sensory and motor stimulation.

-

-

Radiotracer Administration:

-

A standard dose of [¹⁸F]FDG (typically 185-370 MBq or 5-10 mCi) is administered intravenously.

-

-

Uptake Period:

-

A 30-60 minute uptake period allows for the distribution and cellular uptake of [¹⁸F]FDG in the brain. The patient should remain in a restful state during this time.

-

-

Image Acquisition:

-

The patient is positioned in the PET scanner with their head immobilized to prevent motion artifacts.

-

A static 3D brain scan is typically acquired for 10-20 minutes.

-

-

Image Processing and Analysis:

-

Acquired PET data are reconstructed and corrected for attenuation, scatter, and decay.

-

The images are often spatially normalized to a standard brain template (e.g., MNI space).

-

Statistical analysis, such as Statistical Parametric Mapping (SPM) or spatial covariance analysis, is used to identify patterns of metabolic alteration.

-

Preclinical [¹⁸F]FDG PET Imaging in Animal Models of Parkinson's Disease

Animal models are instrumental in investigating disease mechanisms and testing novel therapeutics.

-

Animal Models:

-

Commonly used models include neurotoxin-based models (e.g., 6-hydroxydopamine, MPTP) and genetic models (e.g., Pink1-/- rats).

-

-

Imaging Procedure:

-

Animals are typically anesthetized to prevent movement during the scan.

-

[¹⁸F]FDG is administered intravenously or intraperitoneally.

-

A dynamic or static PET scan is acquired using a dedicated small-animal PET scanner.

-

Image analysis involves co-registration with anatomical images (MRI or CT) and region-of-interest (ROI) analysis to quantify glucose metabolism in specific brain structures.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Parkinson's Disease-Related Pattern (PDRP) of cerebral glucose metabolism.

Caption: Clinical workflow for [¹⁸F]FDG PET in Parkinson's disease research.

Conclusion and Future Directions

[¹⁸F]FDG PET has proven to be an invaluable tool in Parkinson's disease research, offering objective and quantifiable insights into the pathophysiology of the disease. The identification of the PDRP has provided a reliable biomarker for diagnosis, tracking disease progression, and differentiating PD from other parkinsonian syndromes. As research progresses, the application of advanced analytical techniques, such as machine learning, to [¹⁸F]FDG PET data holds the promise of further refining diagnostic accuracy and predicting individual disease trajectories. Furthermore, its role in drug development is expanding, providing a means to assess the metabolic effects of novel therapeutic interventions in clinical trials. The continued refinement of [¹⁸F]FDG PET methodologies will undoubtedly contribute to a deeper understanding of Parkinson's disease and accelerate the development of effective treatments.

References

- 1. Frontiers | Positron emission tomography neuroimaging of [18F]fluorodeoxyglucose uptake and related behavior in the Pink1−/− rat model of Parkinson disease [frontiersin.org]

- 2. FDG PET Parkinson’s disease-related pattern as a biomarker for clinical trials in early stage disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 18F-FDG PET in Parkinsonism: Differential Diagnosis and Evaluation of Cognitive Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing Gaucher Disease in Cellular Models: An In-depth Technical Guide to PFB-FDG

For Researchers, Scientists, and Drug Development Professionals

Gaucher disease, an autosomal recessive lysosomal storage disorder, arises from a deficiency in the enzyme glucocerebrosidase (GCase). This deficiency leads to the accumulation of its substrate, glucosylceramide, primarily within macrophages.[1] To facilitate the study of this disease and the development of novel therapeutics, various cellular models have been established, and sophisticated tools are required to assess GCase activity within these living systems. 5-(pentafluorobenzoylamino)-fluorescein di-β-D-glucopyranoside (PFB-FDG) has emerged as a key fluorescent substrate for the real-time, in-situ evaluation of GCase activity in live cells.[2] This technical guide provides a comprehensive overview of the application of this compound in Gaucher disease cellular models, detailing experimental protocols, presenting quantitative data, and visualizing the underlying pathways and workflows.

Quantitative Analysis of GCase Activity with this compound

The utility of this compound lies in its ability to enter live cells and fluoresce upon cleavage by GCase, providing a direct measure of enzyme activity.[2] This fluorescence can be quantified using techniques such as flow cytometry and live-cell imaging. The data presented below, compiled from various studies, illustrates the quantitative insights that can be gained using this compound assays in different Gaucher disease cellular models.

| Cell Model | Genotype | GCase Activity (% of Control) | Key Findings | Reference |

| Gaucher Patient Fibroblasts | N370S/N370S | 2.5-fold enhancement with compound 72 (1 µM) | Demonstrates the potential of small molecule chaperones to enhance mutant GCase activity. | [3] |

| iPSC-derived Dopaminergic Neurons | LRRK2 G2019S | ~40% reduction | Reveals a link between a Parkinson's disease-associated mutation and reduced GCase activity. | [2] |

| GBA1 Knockout (KO) Murine Neural Cells | GBA1 KO | Marked reduction in this compound signal | Validates the specificity of the this compound assay for lysosomal GCase activity. | |

| Human midbrain neurons from Wt/N370S iPSC | N370S | 60% reduction | Highlights significant GCase deficiency in a neuronopathic Gaucher disease model. |

Table 1: Quantitative GCase Activity Measured by this compound in Various Gaucher Disease Cellular Models.

A critical aspect of validating this compound assays and in studying potential therapeutic agents is the use of GCase inhibitors. The irreversible inhibitor conduritol B-epoxide (CBE) is commonly used to establish a baseline of non-specific fluorescence and confirm that the measured signal is indeed from GCase activity. Furthermore, determining the half-maximal inhibitory concentration (IC50) of potential therapeutic compounds is crucial for drug development.

| Compound | Cell Line | IC50 Value (nM) | Assay Type | Reference |

| Compound 72 | N370S Gaucher Fibroblasts | 500 | This compound based | |

| Compound 76 | N370S Gaucher Fibroblasts | 109 | This compound based | |

| Isofagomine | HeLa Cells | Dose-dependent inhibition | This compound based | |

| Ambroxol | HeLa Cells | Dose-dependent inhibition | This compound based | |

| Conduritol B-epoxide (CBE) | GCase variants | Variable | Fluorometric with 4MU-Glc |

Table 2: IC50 Values of GCase Inhibitors Determined in Cellular Assays.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and comparable results. Below are methodologies for key experiments involving this compound in Gaucher disease cellular models.

Preparation of Gaucher Disease Cellular Models

A variety of cellular models are employed to study Gaucher disease, each with its own advantages.

-

Patient-Derived Fibroblasts: Skin biopsies from Gaucher disease patients are cultured to establish fibroblast cell lines. These cells endogenously express the mutant GCase and are a valuable tool for studying disease pathophysiology and testing therapeutic compounds.

-

Induced Pluripotent Stem Cell (iPSC)-Derived Neurons: Fibroblasts from patients can be reprogrammed into iPSCs and subsequently differentiated into neurons. This provides a more disease-relevant model for studying the neurological aspects of Gaucher disease.

-

CRISPR-Cas9 Engineered Cell Lines: Healthy cell lines can be genetically modified using CRISPR-Cas9 to introduce specific GBA1 mutations, creating isogenic cell lines that differ only in the target gene. This allows for precise investigation of the effects of specific mutations.

This compound Live-Cell Imaging Assay for GCase Activity

This protocol is adapted for high-content imaging systems.

-

Cell Plating: Seed cells in a 96-well imaging plate and culture until they reach the desired confluency.

-

Inhibitor Treatment (Control): For negative control wells, treat cells with a GCase inhibitor such as 10 µM conduritol B-epoxide (CBE) for 24 hours prior to the assay to abolish GCase activity.

-

This compound Loading: Prepare a working solution of this compound in a suitable imaging medium (e.g., Opti-MEM). A concentration of 400 µg/ml has been shown to yield a robust signal. Remove the culture medium from the cells and add the this compound solution.

-

Incubation: Incubate the cells with this compound for a defined period, typically 60-90 minutes at 37°C, to allow for substrate uptake and cleavage.

-

Imaging: Acquire fluorescent images using a high-content imaging system with appropriate filter sets for fluorescein (Excitation: ~485 nm, Emission: ~535 nm).

-

Data Analysis: Quantify the mean fluorescence intensity per cell in both inhibitor-treated and untreated wells. The specific GCase activity is determined by subtracting the background fluorescence of the inhibitor-treated cells from the fluorescence of the untreated cells.

This compound Flow Cytometry Assay for GCase Activity

This protocol is suitable for analyzing GCase activity in suspension cells or trypsinized adherent cells.

-

Cell Preparation: Prepare a single-cell suspension of the desired cell type.

-

Inhibitor Treatment (Control): For the negative control, incubate a sample of cells with a GCase inhibitor (e.g., CBE).

-

This compound Incubation: Incubate the cells with the this compound substrate.

-

Staining for Cell Markers (Optional): If analyzing a mixed population of cells, stain with fluorescently labeled antibodies against cell surface markers to identify specific subpopulations.

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Gate on the cell population of interest based on forward and side scatter properties and any cell surface markers.

-

Data Quantification: Determine the median fluorescence intensity (MFI) of the this compound signal in the gated population for both inhibitor-treated and untreated samples. The GCase activity can be expressed as the MFI of the untreated sample or as a ratio of the MFI of the untreated to the inhibitor-treated sample.

Visualizing the Core Concepts

Diagrams created using the DOT language provide a clear visual representation of the complex biological pathways and experimental procedures involved in studying Gaucher disease with this compound.

Caption: Pathophysiology of Gaucher Disease within the lysosome.

Caption: Mechanism of action of the this compound probe in live cells.

Caption: Experimental workflow for this compound live-cell imaging assay.

Caption: Experimental workflow for this compound flow cytometry assay.

Conclusion

The use of this compound in conjunction with appropriate cellular models provides a powerful platform for investigating the pathophysiology of Gaucher disease and for the preclinical evaluation of potential therapeutic agents. The quantitative data, detailed protocols, and clear visualizations presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this technology in their efforts to combat Gaucher disease. The ability to measure GCase activity in live cells with high specificity and sensitivity will undoubtedly continue to accelerate the discovery of novel and effective treatments for this debilitating disorder.

References

- 1. A Review of Gaucher Disease Pathophysiology, Clinical Presentation and Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GCase Enhancers: A Potential Therapeutic Option for Gaucher Disease and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Fluorescent Live-Cell Imaging of Glucose Uptake

For Researchers, Scientists, and Drug Development Professionals

Introduction

Measuring glucose uptake in live cells is critical for understanding the metabolic state of cells in various physiological and pathological conditions, including cancer, diabetes, and neurodegenerative diseases. While several methods exist, fluorescent glucose analogs provide a powerful tool for real-time, single-cell resolution imaging.

Clarification of Terminology: It is important to distinguish between different probes. The term "PFB-FDG" refers to Pentafluorobenzoyl-aminofluorescein di-β-D-galactopyranoside, a substrate that becomes fluorescent upon cleavage by the enzyme β-galactosidase and is used to measure its activity.[1] It is not a probe for glucose uptake.

The user's query likely refers to fluorescently-tagged deoxyglucose analogs, which are used for imaging glucose transport. A widely used probe for this application is 2-NBDG (2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose).[2][3] This document provides a detailed protocol for measuring glucose uptake in live cells using 2-NBDG. This probe, like the clinically used PET scan tracer [18F]FDG (Fluorodeoxyglucose), is a glucose analog transported into the cell by glucose transporters (GLUTs).[4][5]

Principle of the Assay: 2-NBDG-Based Glucose Uptake

The 2-NBDG assay is based on a fluorescently labeled glucose molecule that is actively transported into cells.

-

Transport: 2-NBDG is recognized and transported across the cell membrane by glucose transporter (GLUT) proteins, primarily GLUT1.

-

Phosphorylation & Trapping: Once inside the cell, 2-NBDG is phosphorylated by the enzyme Hexokinase. The resulting 2-NBDG-6-phosphate is a charged molecule that cannot be further metabolized in the glycolytic pathway and cannot easily exit the cell, leading to its accumulation.

-

Fluorescence Detection: The intracellular accumulation of 2-NBDG results in a fluorescent signal that is proportional to the glucose uptake capacity of the cell. This signal can be visualized and quantified using fluorescence microscopy or flow cytometry.

References

Application Notes and Protocols: Measuring Glucose Uptake Using 2-NBDG Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose is a fundamental source of energy for cellular metabolism. The rate of glucose uptake is a critical indicator of cellular metabolic activity and is implicated in various physiological and pathological processes, including cancer, diabetes, and immunology. Consequently, the ability to accurately measure glucose uptake at the single-cell level is invaluable for basic research and drug development.

This guide provides a detailed protocol for measuring glucose uptake in living cells using the fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), and flow cytometry. 2-NBDG is a fluorescently labeled deoxyglucose that is transported into cells by glucose transporters (GLUTs).[1] Once inside the cell, it is not fully metabolized, leading to its accumulation and allowing for the quantification of glucose uptake based on fluorescence intensity.[2][3] This method offers a robust and high-throughput approach to assess cellular glucose metabolism.

It is important to distinguish 2-NBDG from other similarly named compounds. PFB-FDG (5-(Pentafluorobenzoylamino) Fluorescein di-β-D-galactopyranoside) is a substrate for the enzyme β-galactosidase and is used to measure its activity, not glucose uptake.[4][5] Similarly, PFB-FDGlu (5-(Pentafluorobenzoylamino)Fluorescein Di-β-D-Glucopyranoside) is a substrate for glucocerebrosidase (GCase). This guide will focus exclusively on the application of 2-NBDG for glucose uptake analysis.

Signaling Pathway: Glucose Transport

Glucose transport into mammalian cells is primarily mediated by two families of transport proteins: the facilitated-diffusion glucose transporters (GLUTs) and the sodium-glucose cotransporters (SGLTs). The GLUT family consists of 14 members (GLUT1-14) that facilitate the movement of glucose down its concentration gradient. This process, known as facilitated diffusion, does not require energy. Different GLUT isoforms are expressed in a tissue-specific manner and exhibit distinct kinetic properties, reflecting the metabolic needs of the cell type. For instance, GLUT1 is widely expressed, while GLUT4 is the primary insulin-responsive transporter in muscle and adipose tissue. SGLTs, on the other hand, transport glucose against its concentration gradient by coupling its movement to the transport of sodium ions.

The mechanism of GLUT-mediated transport involves the binding of glucose to the transporter, which then undergoes a conformational change to move the glucose molecule across the cell membrane. The rate of glucose uptake is influenced by the number of glucose transporters on the cell surface and their affinity for glucose.

Experimental Protocols

I. Cell Preparation

Proper cell preparation is crucial for a successful glucose uptake assay. This protocol is applicable to both suspension and adherent cell lines.

Materials:

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glucose-free culture medium (e.g., glucose-free RPMI or DMEM)

-

Cell scraper (for adherent cells)

-

Centrifuge tubes (15 mL or 50 mL)

-

Hemocytometer or automated cell counter

Procedure:

-

Cell Culture: Culture cells to a density of approximately 5 x 105 cells per well in a 96-well plate overnight. For other formats, ensure cells are in the logarithmic growth phase.

-

Harvesting Adherent Cells:

-

Aspirate the culture medium.

-

Wash the cells once with PBS.

-

Add an appropriate volume of a non-enzymatic cell dissociation solution or gently scrape the cells in PBS.

-

Transfer the cell suspension to a centrifuge tube.

-

-

Harvesting Suspension Cells:

-

Transfer the cell suspension directly to a centrifuge tube.

-

-

Washing and Counting:

-

Centrifuge the cell suspension at 300-400 x g for 5 minutes.

-

Discard the supernatant.

-

Resuspend the cell pellet in warm PBS and perform a cell count and viability assessment.

-

Centrifuge again and resuspend the cell pellet in glucose-free medium.

-

II. 2-NBDG Glucose Uptake Assay

This protocol describes the steps for labeling cells with 2-NBDG and preparing them for flow cytometry analysis.

Materials:

-

Prepared cell suspension in glucose-free medium

-

2-NBDG stock solution (e.g., 30 mM in DMSO)

-

Glucose-free culture medium

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

-

96-well plate or microcentrifuge tubes

Procedure:

-

Glucose Starvation: Incubate the cells in glucose-free medium for 60 minutes to overnight, depending on the cell type, to normalize the glucose uptake rate. For T cells, 60 minutes is generally sufficient.

-

2-NBDG Labeling:

-

Prepare a working solution of 2-NBDG. For example, dilute a 30 mM stock solution 1:100 in glucose-free medium to achieve a 300 µM working solution.

-